REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH2:4](O)CCC.C(O)(=O)C.O.BrC[C:16]1[CH:24]=[CH:23][C:19]([CH2:20][C:21]#[N:22])=[CH:18][CH:17]=1>CO>[CH3:1][N:2]([CH2:4][CH:20]([C:21]#[N:22])[C:19]1[CH:18]=[CH:17][CH:16]=[CH:24][CH:23]=1)[CH3:3]
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(CC#N)C=C1
|
Name
|
|
Quantity
|
453 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is subsequently stirred for 1/4 hour at +5° C. and 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to +3° C
|
Type
|
CUSTOM
|
Details
|
removal of the volatile components
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator (20 torr, 40° C. bath temperature) the residue
|
Type
|
CUSTOM
|
Details
|
is absorbed in 20 ml 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with a total of 150 ml of diethyl ether
|
Type
|
ADDITION
|
Details
|
The clear, aqueous phase is treated with 30 ml of 1N sodium hydroxide solution (ice cold)
|
Type
|
EXTRACTION
|
Details
|
extracted subsequently with 250 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The organic phase is washed to neutrality with a saturated solution of common salt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in a rotary evaporator (30° C. bath temperature, 20 torr)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |